molecular formula C13H7N3OS B2590497 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one CAS No. 50470-17-2

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one

Cat. No.: B2590497
CAS No.: 50470-17-2
M. Wt: 253.28
InChI Key: VBTWOLMIDGMNAP-UHFFFAOYSA-N
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Description

17-thia-2,10,15-triazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form the desired tetracyclic structure . The reaction conditions typically involve the use of microwave irradiation and specific catalysts to facilitate the formation of the complex ring system.

Chemical Reactions Analysis

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one can be compared with other similar tetracyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the tetracyclic framework, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS/c17-12-8-4-1-2-5-9(8)15-13-16(12)10-6-3-7-14-11(10)18-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTWOLMIDGMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(N=CC=C4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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